![molecular formula C25H15Cl2N3O5 B2536384 Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate CAS No. 321433-78-7](/img/structure/B2536384.png)
Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methyl group, a chlorophenyl group, an isoxazole ring, and a carboxylate group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The isoxazole ring and the phenyl ring are likely to contribute to the rigidity of the molecule, while the vinyl group could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate group suggests that this compound might be polar and could potentially form hydrogen bonds. The chlorophenyl group could contribute to the compound’s lipophilicity .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Scaffolds for Heterocyclic Derivatives : Research indicates that compounds similar in structure to the specified chemical serve as convenient scaffolds for the synthesis of new highly functionalized isoxazole-based heterocycles. These scaffolds are pivotal in the development of diverse chemical entities with potential application in drug discovery and material science (Ruano, Fajardo, & Martín, 2005).
Crystal Structure Determination : Studies on isoxazole derivatives have underscored the importance of single-crystal X-ray diffraction in determining the precise molecular structure of complex compounds. This technique aids in understanding the spatial arrangement and potential reactivity of such molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Biological Screening
Anticancer and Antimicrobial Potential : Novel heterocyclic compounds featuring isoxazole and pyridine moieties have been synthesized and evaluated for their anticancer activity against a panel of cancer cell lines and for their antibacterial and antifungal properties. These studies suggest that such compounds could serve as lead molecules for the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies : Molecular docking studies on isoxazole derivatives have been conducted to predict their binding affinity and mode of interaction with biological targets, such as enzymes or receptors. These insights are crucial for rational drug design and optimization (Al-Hourani et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-oxo-5H-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2N3O5/c1-33-25(32)19-18(34-29-21(19)14-6-2-4-8-16(14)26)11-10-13-12-28-24(31)20-22(30-35-23(13)20)15-7-3-5-9-17(15)27/h2-12H,1H3,(H,28,31)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIALDRVBMSVFP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=CC3=CNC(=O)C4=C3ON=C4C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)/C=C/C3=CNC(=O)C4=C3ON=C4C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


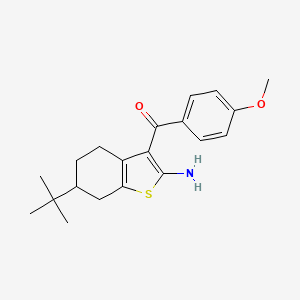
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)
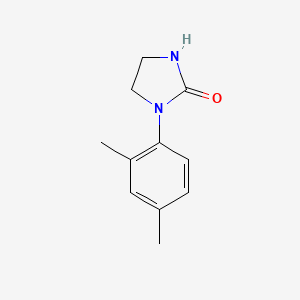



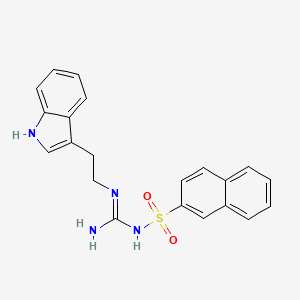
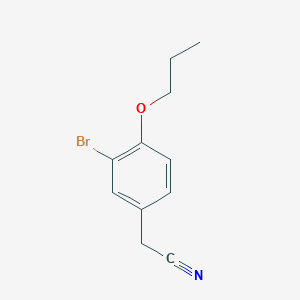
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)
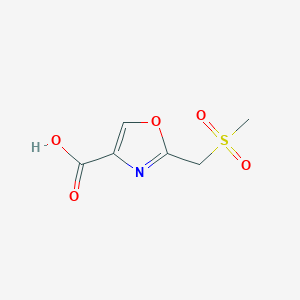
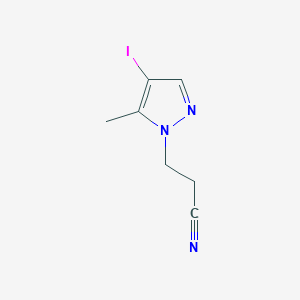
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)